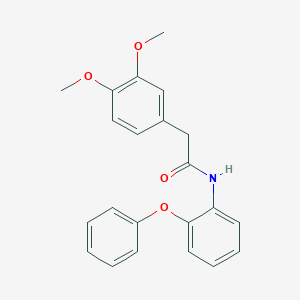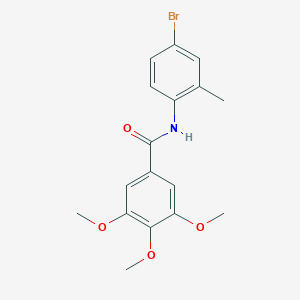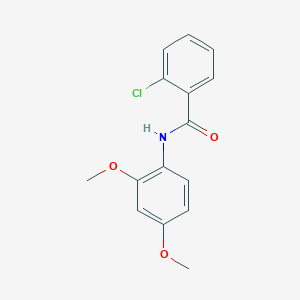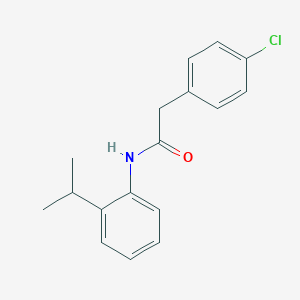
2-(4-chlorophenyl)-N-(2-isopropylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-N-(2-isopropylphenyl)acetamide, also known as CIC, is a compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the acetanilide class of compounds and has been shown to have a wide range of biochemical and physiological effects.
Wirkmechanismus
2-(4-chlorophenyl)-N-(2-isopropylphenyl)acetamide works by selectively blocking the Nav1.7 channel, which is found primarily in sensory neurons. This channel is responsible for the transmission of pain signals, and blocking it can reduce the perception of pain. 2-(4-chlorophenyl)-N-(2-isopropylphenyl)acetamide has been shown to have a high degree of selectivity for Nav1.7, making it a promising candidate for the development of new pain medications.
Biochemical and Physiological Effects:
In addition to its potential applications in pain management, 2-(4-chlorophenyl)-N-(2-isopropylphenyl)acetamide has also been shown to have other biochemical and physiological effects. Studies have demonstrated that 2-(4-chlorophenyl)-N-(2-isopropylphenyl)acetamide can modulate the activity of other ion channels, including the voltage-gated potassium channel Kv1.3. This channel is involved in the regulation of T-cell activation, and blocking it can reduce inflammation. 2-(4-chlorophenyl)-N-(2-isopropylphenyl)acetamide has also been shown to have anti-inflammatory effects in animal models of arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(4-chlorophenyl)-N-(2-isopropylphenyl)acetamide in lab experiments is its high degree of selectivity for Nav1.7. This makes it a useful tool for studying the role of this channel in pain transmission. However, one limitation of using 2-(4-chlorophenyl)-N-(2-isopropylphenyl)acetamide in lab experiments is its relatively low potency. This can make it difficult to achieve the desired level of channel blockage without using high concentrations of the compound.
Zukünftige Richtungen
There are several potential future directions for research on 2-(4-chlorophenyl)-N-(2-isopropylphenyl)acetamide. One area of interest is the development of new pain medications based on the compound. Researchers are also interested in exploring the potential anti-inflammatory effects of 2-(4-chlorophenyl)-N-(2-isopropylphenyl)acetamide in other disease models, such as multiple sclerosis. Additionally, there is interest in developing more potent analogs of 2-(4-chlorophenyl)-N-(2-isopropylphenyl)acetamide that could be used in lab experiments to achieve higher levels of channel blockage.
Conclusion:
In conclusion, 2-(4-chlorophenyl)-N-(2-isopropylphenyl)acetamide is a compound that has been extensively studied for its potential applications in scientific research. Its selective blockage of the Nav1.7 channel makes it a promising candidate for the development of new pain medications. Additionally, 2-(4-chlorophenyl)-N-(2-isopropylphenyl)acetamide has other biochemical and physiological effects that make it a useful tool for studying the role of ion channels in disease. While there are some limitations to using 2-(4-chlorophenyl)-N-(2-isopropylphenyl)acetamide in lab experiments, it remains a valuable compound for researchers in a variety of fields.
Synthesemethoden
The synthesis of 2-(4-chlorophenyl)-N-(2-isopropylphenyl)acetamide can be achieved through a multistep process that involves the reaction of 4-chloroacetanilide with 2-isopropylphenylboronic acid in the presence of palladium catalysts. The reaction yields the desired product, 2-(4-chlorophenyl)-N-(2-isopropylphenyl)acetamide, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-N-(2-isopropylphenyl)acetamide has been shown to have potential applications in scientific research, particularly in the field of neuroscience. Studies have demonstrated that 2-(4-chlorophenyl)-N-(2-isopropylphenyl)acetamide can act as a selective blocker of the voltage-gated sodium channel Nav1.7, which is involved in the transmission of pain signals. This makes 2-(4-chlorophenyl)-N-(2-isopropylphenyl)acetamide a potential candidate for the development of new pain medications.
Eigenschaften
Molekularformel |
C17H18ClNO |
|---|---|
Molekulargewicht |
287.8 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-N-(2-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C17H18ClNO/c1-12(2)15-5-3-4-6-16(15)19-17(20)11-13-7-9-14(18)10-8-13/h3-10,12H,11H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
KJWHKGCZCVVJRV-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1NC(=O)CC2=CC=C(C=C2)Cl |
Kanonische SMILES |
CC(C)C1=CC=CC=C1NC(=O)CC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



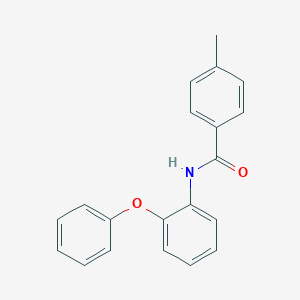
![2-ethoxy-N-(4-{4-[(2-ethoxybenzoyl)amino]benzyl}phenyl)benzamide](/img/structure/B291384.png)

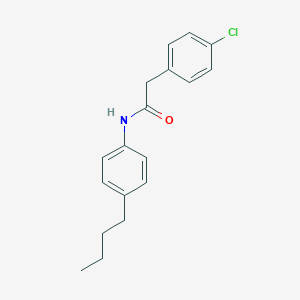
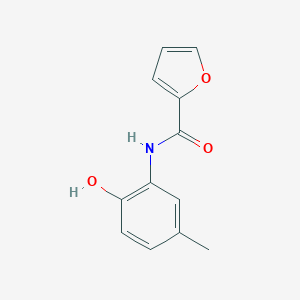
![[1,1'-Biphenyl]-4-yl 2-ethoxybenzoate](/img/structure/B291389.png)
![[1,1'-Biphenyl]-4-yl 2-methylbenzoate](/img/structure/B291390.png)
![[1,1'-Biphenyl]-4-yl 4-methoxybenzoate](/img/structure/B291391.png)
![[1,1'-Biphenyl]-4-yl 3-chlorobenzoate](/img/structure/B291392.png)
